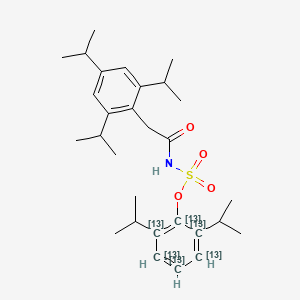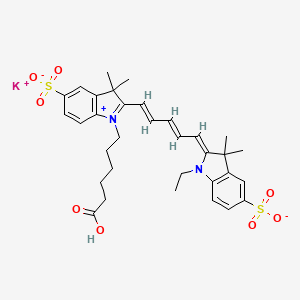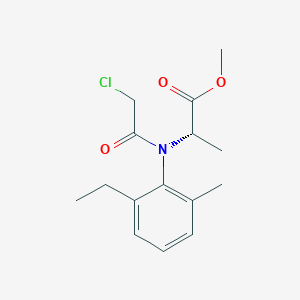![molecular formula C14H11N3O2 B13420061 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is a compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which is further connected to a metanoic acid group. The azido group is known for its reactivity, making this compound a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid typically involves the introduction of the azido group into the biphenyl structure. One common method is the reaction of a nitrile intermediate with sodium azide. This reaction is carried out under controlled conditions to ensure the formation of the desired azido compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different products.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate may be used for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid involves its reactivity due to the azido group. This group can undergo various chemical transformations, making the compound a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, such as its use in drug development where it may interact with biological molecules to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxamide
- 2H-tetrazole,5-[4’- (azidomethyl)-[1,1’-biphenyl]-2-yl]
Uniqueness
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is unique due to its specific structure, which combines an azido group with a biphenyl and metanoic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
5-(azidomethyl)-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-9-10-6-7-12(13(8-10)14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Clave InChI |
MVWDXKSLZOABLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)




![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)




![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)

